molecular formula C20H14F3N5O2 B2799916 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 841211-71-0

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2799916
CAS No.: 841211-71-0
M. Wt: 413.36
InChI Key: BEPNGHZQVBQTOV-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with a complex polycyclic structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, phenylamine, and 3-(trifluoromethyl)aniline.

  • Key Steps:

    • Step 1: Formation of the core pyrazolo[3,4-d]pyrimidine framework involves the cyclization of an appropriate precursor.

    • Step 2: Phenylation of the pyrazole ring through an electrophilic substitution reaction using phenylamine under controlled temperature conditions.

    • Step 3: Introduction of the trifluoromethyl group via the acylation of phenylacetamide.

  • Reaction Conditions: Reactions typically require a solvent such as dimethylformamide (DMF) or dichloromethane (DCM), catalysts like palladium or copper salts, and specific conditions such as inert atmospheres and controlled temperatures.

Industrial Production Methods: In an industrial context, the production might involve similar steps but optimized for scalability, including:

  • Use of flow chemistry for continuous production

  • Catalytic processes for efficiency

  • Purification techniques such as recrystallization or chromatography

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the phenyl and pyrazole rings, using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: The keto group on the pyrazolo ring can be reduced using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings and the pyrazole nitrogen.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: Halogens, alkylating agents

Major Products Formed:

  • Oxidation Products: Compounds with carboxylic acid or aldehyde groups

  • Reduction Products: Alcohols or reduced nitrogen-containing heterocycles

  • Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry: Used as an intermediate for the synthesis of other complex molecules due to its reactive functional groups. Biology: Studied for its interactions with enzymes and proteins, potentially serving as a probe for biochemical pathways. Medicine: Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or anti-microbial agents. Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 2-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

  • N-(3-(trifluoromethyl)phenyl)-acetamide derivatives

Uniqueness: This compound stands out due to its combination of the pyrazolo[3,4-d]pyrimidine core with the trifluoromethylphenyl group, providing distinct chemical properties and biological activities not commonly found in simpler analogs.

By diving into the specific synthetic routes, reaction conditions, and applications, 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide demonstrates significant potential across various fields, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c21-20(22,23)13-5-4-6-14(9-13)26-17(29)11-27-12-24-18-16(19(27)30)10-25-28(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPNGHZQVBQTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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